

Application Notes and Protocols: Aldol Condensation Reactions of 2,3-Dihydrobenzofuran-5-carboxaldehyde

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Compound of Interest

Compound Name: 2,3-Dihydrobenzofuran-5-carboxaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry, serving as precursors for various flavonoids and exhibiting a wide range of biological activities.^[1] This document provides detailed application notes and experimental protocols for the synthesis of chalcone derivatives via aldol condensation of **2,3-dihydrobenzofuran-5-carboxaldehyde** with various aryl ketones. The resulting (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives are of particular interest due to the presence of the dihydrobenzofuran moiety, a recognized pharmacophore in numerous biologically active molecules.^[2]

These application notes will cover both conventional and ultrasound-promoted synthesis methods, offering a comparative analysis of reaction efficiency. Furthermore, the potential applications of these synthesized chalcones in drug development, with a focus on their anticancer and anti-inflammatory properties, will be discussed based on existing research on related benzofuran chalcone derivatives.

Applications in Drug Development

Chalcones derived from benzofuran scaffolds have demonstrated significant potential in the development of novel therapeutic agents. Their biological activities are attributed to the unique α,β -unsaturated ketone system which can interact with various biological targets.

Anticancer Activity

Benzofuran-based chalcones have emerged as promising candidates for anticancer drug development.^[3] Studies on various cancer cell lines have shown that these compounds can induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cancer progression.^{[4][5]}

For instance, certain benzofuran-chalcone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow and metastasize.^{[6][7]} By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply.

The proposed mechanism of action for some benzofuran chalcones involves the induction of apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. This can involve the activation of caspases, a family of proteases that execute the apoptotic process.^[4] Furthermore, some derivatives have been shown to cause cell cycle arrest, preventing cancer cells from proliferating.^[8]

Anti-inflammatory Effects

Inflammation is a key process in many chronic diseases, and chalcones have been investigated for their anti-inflammatory properties.^{[9][10]} The anti-inflammatory effects of chalcones are often attributed to their ability to inhibit the production of pro-inflammatory mediators.

Research has shown that some chalcone derivatives can suppress the release of inflammatory mediators from immune cells like neutrophils and mast cells.^[9] They can also inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively—key players in the inflammatory response.^{[10][11]}

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives via ultrasound-assisted and conventional methods.[\[2\]](#)

Table 1: Optimization of Base Concentration for Ultrasound-Assisted Synthesis of 9a*

Entry	NaOH (mmol)	Time (min)	Yield (%)
1	5	320	20
2	10	240	50
3	15	100	58
4	20	50	95
5	25	45	94
6	30	42	90
7	35	40	88
8	40	40	87
9	45	38	80
10	50	35	78

*Reaction conditions: **2,3-dihydrobenzofuran-5-carboxaldehyde** (1 mmol), acetophenone (1 mmol), ethanol (5 mL), ultrasound irradiation.[\[2\]](#)

Table 2: Comparison of Synthesis Methods for Compound 9a*

Method	Time	Yield (%)
Ultrasonic Irradiation	50 min	95
Stirring at RT	12 h	60
Reflux	8 h	72

*Reaction conditions: **2,3-dihydrobenzofuran-5-carboxaldehyde** (1 mmol), acetophenone (1 mmol), NaOH (20 mmol), ethanol (5 mL).[2]

Table 3: Synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one Derivatives (9a-n) via Ultrasound Irradiation*

Product	Ar	Time (min)	Yield (%)
9a	C ₆ H ₅	50	95
9b	4-CH ₃ -C ₆ H ₄	55	92
9c	4-OCH ₃ -C ₆ H ₄	52	94
9d	4-Cl-C ₆ H ₄	60	90
9e	4-Br-C ₆ H ₄	65	88
9f	4-F-C ₆ H ₄	58	91
9g	4-NO ₂ -C ₆ H ₄	70	85
9h	3-NO ₂ -C ₆ H ₄	72	84
9i	2-OH-C ₆ H ₄	48	91
9j	2-Cl-C ₆ H ₄	62	89
9k	2-Br-C ₆ H ₄	68	87
9l	Naphthyl	75	82
9m	Thienyl	55	93
9n	Furyl	50	94

*Reaction conditions: **2,3-dihydrobenzofuran-5-carboxaldehyde** (1 mmol), substituted acetophenone (1 mmol), NaOH (20 mmol), ethanol (5 mL), ultrasound irradiation.[2]

Experimental Protocols

Protocol 1: Ultrasound-Promoted Synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one

Derivatives

This protocol describes a green and efficient method for the synthesis of the target chalcones using ultrasonic irradiation.[\[2\]](#)

Materials:

- **2,3-Dihydrobenzofuran-5-carboxaldehyde**

- Substituted acetophenones

- Sodium hydroxide (NaOH)

- Ethanol

- Distilled water

- Round-bottom flask (50 mL)

- Ultrasonic bath

- Magnetic stirrer and stir bar

- Buchner funnel and filter paper

- Beakers

Procedure:

- In a 50 mL round-bottom flask, combine **2,3-dihydrobenzofuran-5-carboxaldehyde** (1.0 mmol) and the desired substituted acetophenone (1.0 mmol) in ethanol (5 mL).

- Prepare a solution of NaOH (20 mmol) in distilled water (2 mL) and add it to the flask.

- Place the flask in an ultrasonic bath and irradiate at room temperature for the time specified in Table 3.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, pour the reaction mixture into a beaker containing ice-cold water (50 mL).
- Stir the mixture for 15-20 minutes to facilitate precipitation.
- Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the solid with cold water until the filtrate is neutral.
- Dry the product in an oven at 60 °C. The product is typically of high purity and may not require further purification by column chromatography.[\[2\]](#)

Protocol 2: Conventional Synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one Derivatives (Stirring Method)

This protocol outlines the synthesis using conventional stirring at room temperature.[\[2\]](#)

Materials:

- Same as Protocol 1

Procedure:

- In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve **2,3-dihydrobenzofuran-5-carboxaldehyde** (1.0 mmol) and acetophenone (1.0 mmol) in ethanol (5 mL).
- Add a solution of NaOH (20 mmol) in distilled water (2 mL) to the flask.
- Stir the reaction mixture vigorously at room temperature for 12 hours.
- Monitor the reaction progress by TLC.
- Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (50 mL).
- Stir for 15-20 minutes to ensure complete precipitation.

- Collect the precipitate by vacuum filtration.
- Wash the solid with cold water until the filtrate is neutral.
- Dry the product in an oven at 60 °C.

Protocol 3: Conventional Synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one Derivatives (Reflux Method)

This protocol describes the synthesis using conventional heating under reflux.[\[2\]](#)

Materials:

- Same as Protocol 1, with the addition of a reflux condenser.

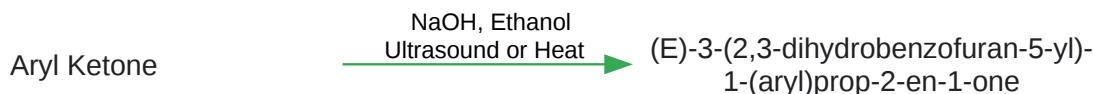
Procedure:

- Set up a reflux apparatus with a 50 mL round-bottom flask and a condenser.
- To the flask, add **2,3-dihydrobenzofuran-5-carboxaldehyde** (1.0 mmol), acetophenone (1.0 mmol), and ethanol (5 mL).
- Add a solution of NaOH (20 mmol) in distilled water (2 mL) to the flask.
- Heat the reaction mixture to reflux and maintain for 8 hours.
- Monitor the reaction progress by TLC.
- After completion, allow the mixture to cool to room temperature.
- Pour the cooled mixture into a beaker containing ice-cold water (50 mL).
- Stir for 15-20 minutes to precipitate the product.
- Collect the solid by vacuum filtration.
- Wash the product with cold water until the filtrate is neutral.

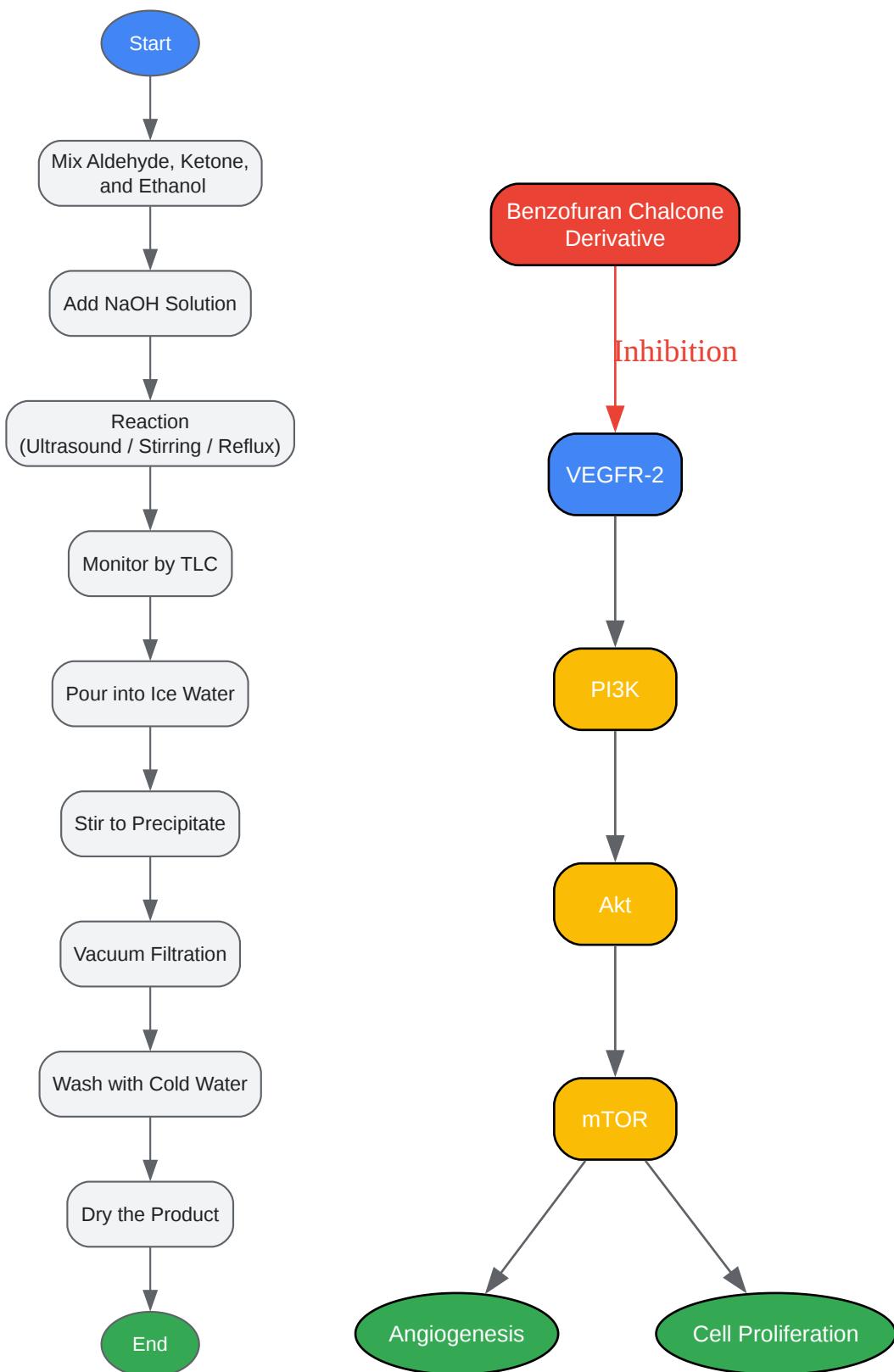
- Dry the final product in an oven at 60 °C.

Visualizations

2,3-Dihydrobenzofuran-5-carboxaldehyde



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